2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide
Description
Chemical Structure:
2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide (CAS: 1019384-16-7) consists of a pyridine ring substituted with a chlorine atom at position 2 and a carboxamide group at position 2. The carboxamide is further linked to a 2-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents .
Synthesis:
The compound is synthesized via coupling reactions between 2-chloropyridine-4-carbonyl chloride and 2-methoxyaniline under basic conditions, often using triethylamine as a catalyst. Similar methods are employed for analogs, as described in and , which highlight the use of chloroacetyl chloride and aromatic amines .
Applications: This compound and its derivatives are explored in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-5-3-2-4-10(11)16-13(17)9-6-7-15-12(14)8-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEYNQQFXWKPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anti-inflammatory and anticancer properties. It acts as a pharmacophore in drug design, targeting specific molecular pathways to modulate biological activity.
- Anticancer Activity: Studies show that it can induce apoptosis in cancer cell lines. For instance, it has demonstrated significant efficacy against breast cancer cells, leading to increased apoptotic markers .
- Anti-inflammatory Effects: In vitro assays indicate that it reduces pro-inflammatory cytokine production in macrophages, suggesting its potential for treating inflammatory diseases .
Biological Studies
In biological research, 2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide serves as a tool compound for studying enzyme inhibition and receptor binding.
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Materials Science
This compound is also utilized in the synthesis of advanced materials, including polymers and coordination complexes. Its unique structural features allow for modifications that enhance material properties.
Antimicrobial Activity
Recent studies have highlighted its antimicrobial properties against various bacterial strains:
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics .
Anti-inflammatory Activity
In vitro studies demonstrate that this compound can significantly reduce inflammation markers, making it a candidate for further development in anti-inflammatory therapies .
Anticancer Activity
Research indicates that treatment with this compound leads to dose-dependent apoptosis in cancer cell lines. A notable study reported substantial increases in apoptotic markers upon treatment with varying concentrations of the compound .
Case Studies
- Antimicrobial Efficacy: A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated significant antibacterial activity with lower MIC values than conventional treatments.
- Inflammation Reduction: In a model of acute inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups, highlighting its potential as an anti-inflammatory agent.
- Cancer Cell Apoptosis: Research on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis, as measured by annexin V-FITC staining and flow cytometry analysis .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Variations in Aromatic Substitution
The position of the methoxy group on the phenyl ring significantly influences physicochemical and biological properties:
Impact of Substituent Position :
Halogen-Substituted Analogs
Replacing the methoxy group with halogens alters electronic properties:
Halogen Effects :
Bioactivity Comparison
evaluates pyridine-4-carboxamide derivatives against the white mango scale insect (Aulacaspis tubercularis):
Key Findings :
- The 2-methoxy derivative (target compound) shows high efficacy (85% mortality) with fewer toxicity risks compared to dichloro analogs .
- Furan-substituted analogs exhibit lower activity, likely due to reduced solubility and metabolic instability .
Physicochemical and Spectroscopic Analysis
Solubility :
- The 2-methoxy derivative has moderate solubility in DMSO and methanol but poor aqueous solubility, whereas 3-methoxy analogs show improved polar solvent compatibility .
Biological Activity
2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a chloro group and a methoxyphenyl substituent, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is . Its structure allows for various chemical reactions, including:
- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols.
- Oxidation Reactions : The methoxy group can be oxidized to form corresponding aldehydes or acids.
- Reduction Reactions : The compound can undergo reduction using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate their activity, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate significant potency when compared to standard antibiotics .
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests its potential application in treating inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In particular, it has shown promise in inhibiting the proliferation of cancer cells in vitro. A study reported that it induced apoptosis in breast cancer cell lines at specific concentrations, leading to a significant increase in apoptotic markers .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with lower MIC values than conventional treatments.
- Inflammation Reduction : In a model of acute inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups, highlighting its potential as an anti-inflammatory agent.
- Cancer Cell Apoptosis : Research on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis, as measured by annexin V-FITC staining and flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide, and how is its structure confirmed?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. For example, substituted anilines (e.g., 2-methoxyaniline) react with pyridine-4-carboxylic acid derivatives, such as ethyl pyridine-4-carboxylate, under acidic conditions (e.g., acetic acid). Post-synthesis, structural confirmation involves:
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches (1671–1620 cm⁻¹) and NH vibrations (3223 cm⁻¹) .
- ¹H NMR : Aromatic proton signals (δ 7.0–11.0 ppm) and exchangeable NH protons (δ ~11.0 ppm) .
- Elemental Analysis : Verification of C, H, N, and Cl content .
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : A ≥95% purity threshold is typical; retention time consistency confirms absence of major impurities .
- Melting Point Analysis : Sharp melting points indicate crystalline purity .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in bioactivity studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with halogenated or alkyl groups) to probe electronic/steric effects .
- Biological Assays : Test insecticidal activity (e.g., against Aulacaspis tubercularis) using dose-response curves. Compare mortality rates (e.g., LC₅₀ values) across analogs .
- Computational Modeling : Perform DFT calculations to correlate substituent effects with bioactivity (e.g., binding affinity to target enzymes) .
Q. How should researchers resolve contradictions in spectral data during synthesis or characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine IR, NMR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, unexpected NH signals in NMR may indicate byproducts, requiring column chromatography for purification .
- Dynamic NMR Experiments : Assess rotational barriers in amide bonds if signal splitting occurs .
- Reference to Crystallographic Data : Use tools like SHELXL for crystal structure refinement to confirm bond angles and torsion angles .
Q. What strategies are effective for analyzing the reactivity of functional groups in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis of the chloro-pyridine group under varying pH conditions (e.g., via UV-Vis spectroscopy) .
- Electrophilic Substitution : React the pyridine ring with nitrating agents (e.g., HNO₃/H₂SO₄) to assess regioselectivity, guided by computational predictions of electron density .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura reactions to replace the chloro group with aryl/heteroaryl boronic acids, optimizing Pd catalyst systems (e.g., Pd(PPh₃)₄) .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
